molecular formula C16H13NO2 B10947499 2-[(3-methoxyphenyl)methylidene]-1H-indol-3-one

2-[(3-methoxyphenyl)methylidene]-1H-indol-3-one

Cat. No.: B10947499
M. Wt: 251.28 g/mol
InChI Key: RSAKRVPVLDSJQN-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1H-INDOL-3-ONE is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1H-INDOL-3-ONE typically involves the condensation of 3-methoxybenzaldehyde with indole-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1H-INDOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1H-INDOL-3-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1H-INDOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-1-(2-METHOXYPHENYL)METHYLIDENE]-1H-INDOL-3-ONE
  • 2-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-1H-INDOL-3-ONE
  • 2-[(Z)-1-(3-HYDROXYPHENYL)METHYLIDENE]-1H-INDOL-3-ONE

Uniqueness

2-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1H-INDOL-3-ONE is unique due to its specific substitution pattern on the indole ring and the presence of the methoxy group on the phenyl ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

(2Z)-2-[(3-methoxyphenyl)methylidene]-1H-indol-3-one

InChI

InChI=1S/C16H13NO2/c1-19-12-6-4-5-11(9-12)10-15-16(18)13-7-2-3-8-14(13)17-15/h2-10,17H,1H3/b15-10-

InChI Key

RSAKRVPVLDSJQN-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=CC=CC=C3N2

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.